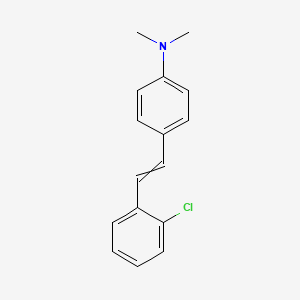![molecular formula C9H11ClIN3O B13935637 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine is a chemical compound with the molecular formula C₉H₁₁ClIN₃O and a molecular weight of 339.561 g/mol This compound features a pyrimidine ring substituted with chlorine and iodomethyl groups, and a morpholine ring attached to the pyrimidine core
Métodos De Preparación
The synthesis of 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative, such as 2-chloro-4,6-dimethylpyrimidine.
Morpholine Substitution: The final step involves the substitution of a chlorine atom with a morpholine ring, typically using morpholine and a base under reflux conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodomethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions, forming complex structures with other aromatic systems.
Aplicaciones Científicas De Investigación
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. For example, it may inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, ultimately affecting cell growth and proliferation . The compound’s ability to modulate these pathways makes it a valuable tool in cancer research and drug development.
Comparación Con Compuestos Similares
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine can be compared with other pyrimidine derivatives, such as:
2-Chloro-4-(iodomethyl)-6-morpholin-4-ylpyrimidine: Similar structure but different substitution pattern.
Pyrazolo[3,4-d]pyrimidine: A fused pyrimidine derivative with different biological activities.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H11ClIN3O |
|---|---|
Peso molecular |
339.56 g/mol |
Nombre IUPAC |
4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C9H11ClIN3O/c10-9-12-7(6-11)5-8(13-9)14-1-3-15-4-2-14/h5H,1-4,6H2 |
Clave InChI |
GFRREZYPJZAHDC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=NC(=C2)CI)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B13935562.png)
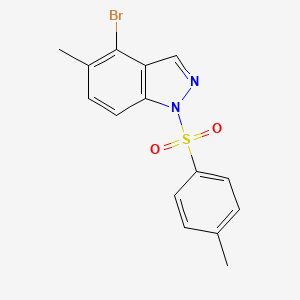
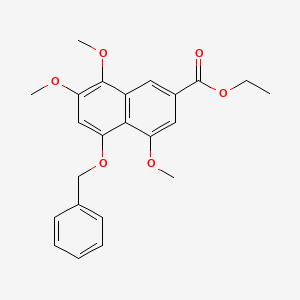
![3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13935591.png)
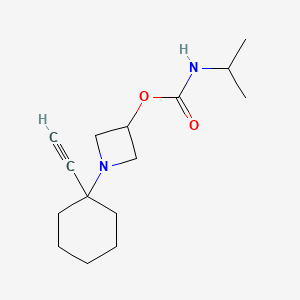
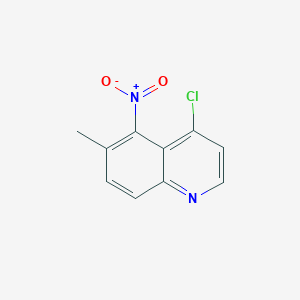
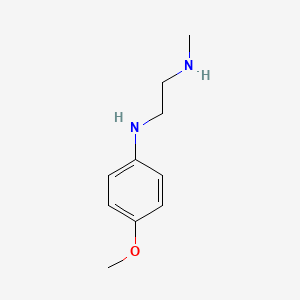
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
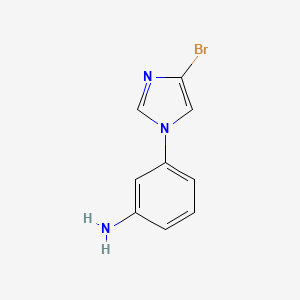
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
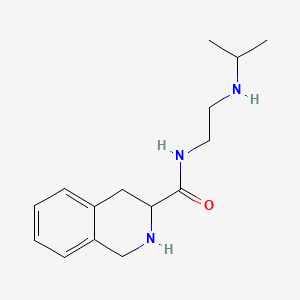
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
